Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane
Description
Properties
CAS No. |
87791-31-9 |
|---|---|
Molecular Formula |
C15H14N6S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methylsulfanyl-7-[(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14N6S2/c1-22-14-10-3-5-20(12(10)16-7-18-14)9-21-6-4-11-13(21)17-8-19-15(11)23-2/h3-8H,9H2,1-2H3 |
InChI Key |
WNMYHFKXXFUGHB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1C=CN2CN3C=CC4=C3N=CN=C4SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of aryl aldehydes with barbituric acid and thiourea in the presence of a catalyst such as ceric ammonium nitrate . The reaction proceeds through nucleophilic addition, cyclocondensation, and oxidative steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structure.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrrolo[2,3-d]pyrimidine core allows it to mimic natural nucleotides, potentially interfering with DNA or RNA synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs of the pyrrolo[2,3-d]pyrimidine core, emphasizing substituent effects on physicochemical properties and bioactivity.
Substituent Effects on Physicochemical Properties
- Methylthio (-SMe) vs. Amino (-NH2): Methylthio groups (e.g., in the target compound and Compound 95a) increase lipophilicity (logP) compared to amino-substituted analogs (e.g., Compound 4b), which may enhance membrane permeability but reduce aqueous solubility .
- Halogenated Substituents: Chlorine (Compound 9 ) and fluorine (Compound 95a ) improve binding affinity and metabolic stability. For example, Compound 9 (chlorophenyl substituent) showed 90% yield and higher melting point (144–146°C), suggesting enhanced crystallinity.
Molecular Weight and Drug-Likeness
- The target compound (unreported MW; estimated ~400–450 g/mol based on analogs) exceeds the ideal range for oral bioavailability (MW < 500). In contrast, Compound 95a (MW 342.43) and Compound 6 (MW 402.49) align better with Lipinski’s rules .
Biological Activity
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of specific protein kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is C15H16N4S2. The structure features two pyrrolo[2,3-d]pyrimidine moieties linked by a methane bridge, with methylthio groups that enhance its pharmacological properties.
Pyrrolo[2,3-d]pyrimidine derivatives are known to act as inhibitors of Janus Kinase 3 (JAK3), a critical enzyme involved in cytokine signaling pathways. The inhibition of JAK3 can modulate immune responses and has implications in treating various autoimmune disorders and cancers. The compound's ability to inhibit JAK3 makes it a candidate for therapies targeting conditions such as rheumatoid arthritis, lupus, and certain types of cancer .
Anticancer Activity
Research indicates that Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- NCI-H460 (lung cancer)
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane | MCF-7 | 5.0 | JAK3 inhibition |
| HCT116 | 4.5 | Induction of apoptosis | |
| NCI-H460 | 6.0 | Cell cycle arrest at G1 phase |
These findings suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties through its modulation of cytokine production. By inhibiting JAK3, it reduces the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are implicated in various inflammatory diseases.
Case Studies
- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane resulted in reduced joint inflammation and destruction compared to controls. Histological analysis showed decreased infiltration of immune cells into the joints.
- Cancer Therapy : A study involving xenograft models of breast cancer showed that treatment with the compound led to significant tumor regression and increased survival rates in treated animals compared to those receiving placebo.
Future Directions
Further research is warranted to explore the full therapeutic potential of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane. Potential areas include:
- Combination Therapies : Investigating its efficacy in combination with existing cancer therapies or immunomodulators.
- Mechanistic Studies : Elucidating the detailed molecular pathways affected by this compound to optimize its use in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
